Cilazaprilat is the active metabolite of Cilazapril, a pyridazine angiotensin-converting enzyme (ACE) inhibitor [ [] ]. Cilazaprilat is a potent and highly specific inhibitor of ACE. [ [] ] Cilazapril, as a prodrug, is rapidly metabolized in the liver to Cilazaprilat. [ [] ] Cilazaprilat plays a significant role in scientific research, particularly in cardiovascular studies, by aiding in understanding the mechanisms of hypertension and the effects of ACE inhibition. [ [] [] ]
Cilazaprilat is derived from cilazapril, which is synthesized from various precursors in pharmaceutical processes. It belongs to the class of compounds known as ACE inhibitors, which are widely used in cardiovascular therapeutics. The chemical structure of cilazaprilat can be represented as:
The synthesis of cilazaprilat typically involves several key steps starting from simpler organic compounds. A notable method includes the use of nitro or halo substituted phenyl sulfonic esters as intermediates. Here is a summarized process:
This process allows for high yields without the need for extensive chromatographic separation.
Cilazaprilat's molecular formula is CHNO, with a molecular weight of approximately 357.43 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity.
The three-dimensional conformation of cilazaprilat enables effective interaction with the active site of ACE, inhibiting its function.
Cilazaprilat participates in various chemical reactions relevant to its pharmacological activity:
These reactions are crucial for the drug's efficacy and bioavailability.
Cilazaprilat acts by competitively inhibiting the angiotensin-converting enzyme. This inhibition leads to:
The mechanism involves binding at the active site of ACE, preventing substrate access and subsequent conversion processes. This action contributes significantly to the management of hypertension and heart failure .
Relevant data indicate that cilazaprilat has a high affinity for ACE, which correlates with its potency as an antihypertensive agent .
Cilazaprilat is utilized primarily in clinical settings for:
Additionally, research continues into novel formulations, including transdermal delivery systems that utilize cilazaprilate prodrugs for enhanced therapeutic outcomes .
Cilazaprilat emerged from systematic ACE inhibitor research initiated in the late 1970s by Roche Pharmaceuticals. The discovery program aimed to develop agents with improved pharmacokinetic profiles over early ACE inhibitors like captopril. Researchers identified the pyridazine nucleus as a stable scaffold for enzyme inhibition, leading to cilazapril's development as a prodrug to enhance oral bioavailability [1]. Upon absorption, esterases rapidly hydrolyze cilazapril to cilazaprilat, which achieves peak plasma concentrations within 2 hours post-administration [5].
Clinical development accelerated in the mid-1980s, with phase III trials establishing its efficacy in hypertension and heart failure. By 1990, cilazapril (marketed as Inhibace, Vascace, or Dynorm) received approval across European and Canadian markets, though it remains unavailable in the United States [3] [7]. The pharmacological significance of cilazaprilat lies in its dual elimination pathway (renal and hepatic), which prevents accumulation in renal impairment—a limitation observed in earlier ACE inhibitors [1] [5].
Table 1: Key Milestones in Cilazaprilat Development | Year | Development Phase | Significance | |-----------|------------------------|-------------------| | 1979-1982 | Preclinical discovery | Identification of pyridazine-based ACE inhibitors | | 1985-1987 | Phase II clinical trials | Dose-ranging studies in hypertension (0.5-5 mg/day) | | 1990 | Regulatory approval (EU/Canada) | Marketed as Vascace/Inhibace for hypertension | | 1992 | Heart failure indications | Expansion of clinical use based on hemodynamic studies |
Cilazaprilat (chemical name: (S)-1-[N-(1-ethoxycarbonyl-3-phenylpropyl)-alanyl]hexahydro-2-oxopyridazine-4-carboxylic acid) belongs to the dicarboxylate-containing ACE inhibitor subclass. Its molecular structure comprises three critical domains:
The absolute configuration features S-stereochemistry at the alanine center, essential for high-affinity binding. Unlike sulfhydryl-containing ACE inhibitors (e.g., captopril), cilazaprilat's carboxylate group confers reduced susceptibility to oxidation and prolonged enzyme inhibition (>90% ACE inhibition at 1-5 mg doses) [1] [3]. Crystallographic studies reveal that cilazaprilat's hexahydropyridazinone ring induces optimal positioning within the ACE active site, with hydrogen bonding to Glu384, Tyr523, and Lys511 residues enhancing residence time [6].
Table 2: Structural Properties of Cilazaprilat | Property | Specification | Pharmacological Implication | |--------------|-------------------|----------------------------------| | Chemical formula | C₂₂H₃₁N₃O₅ | Optimal size for tissue penetration | | Zinc-binding group | Carboxylate | Reduced adverse effects vs. sulfhydryl agents | | Active site affinity | Kᵢ = 1.8 nM | Prolonged dissociation half-life (5-10 hours) | | Prodrug conversion | Ester hydrolysis | Rapid activation (tₘₐₓ: 2 hours) |
Cilazaprilat exerts its therapeutic effects through precise modulation of the RAAS cascade. As a competitive inhibitor of angiotensin-converting enzyme (ACE; kininase II), it blocks the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor and aldosterone secretagogue [4] [8]. This inhibition occurs primarily at pulmonary endothelial ACE sites, where cilazaprilat achieves >87% enzyme inhibition at peak concentrations [5].
The biochemical consequences include:
In heart failure models, cilazaprilat demonstrates additional cardiorenal benefits by suppressing the RAAS crosstalk with renal sympathetic nerves. Experimental data show that cilazaprilat (0.1 mg/kg IV) reduces renal noradrenaline overflow by 40% and normalizes oxidative stress markers like TBARS (thiobarbituric acid reactive substances) in hypertensive models [2]. This occurs through disrupted angiotensin II-mediated amplification of sympathetic signaling—a mechanism independent of blood pressure reduction [2] [4].
Table 3: RAAS Component Modulation by Cilazaprilat | RAAS Component | Effect of Cilazaprilat | Physiological Consequence | |---------------------|----------------------------|--------------------------------| | Angiotensin-converting enzyme | >90% inhibition at peak | Blocked Ang II generation | | Angiotensin II | Plasma reduction >80% | Vasodilation; reduced cardiac afterload | | Aldosterone | Secretion decrease 60-75% | Enhanced sodium excretion; potassium retention | | Renin activity | 2-3 fold increase | Compensatory feedback mechanism | | Bradykinin degradation | Inhibition (80-90%) | Vasodilatory prostaglandin release |
The sustained RAAS suppression (65% ACE inhibition at 24 hours post-dose) underlies cilazaprilat's clinical efficacy in hypertension and heart failure [5]. Its pharmacokinetic profile enables once-daily dosing despite a plasma half-life of 5.8 hours, as demonstrated in heart failure patients receiving chronic therapy [5]. Tissue penetration further distinguishes cilazaprilat from hydrophilic ACE inhibitors, with significant accumulation in vascular walls and myocardium where local RAAS activity contributes to remodeling [1] [3].
Table 4: Compounds Mentioned in the Article | Compound Name | Role in RAAS/Cilazaprilat Pharmacology | |-------------------|--------------------------------------------| | Cilazapril | Prodrug converted to cilazaprilat | | Cilazaprilat | Active ACE inhibitor | | Angiotensin I | Inactive precursor to angiotensin II | | Angiotensin II | Vasoconstrictive peptide | | Aldosterone | Mineralocorticoid hormone | | Bradykinin | Vasodilatory peptide | | Renin | Protease initiating RAAS cascade | | ACE (Angiotensin-converting enzyme) | Cilazaprilat's molecular target | | Captopril | First-generation ACE inhibitor | | Enalapril | Prodrug ACE inhibitor | | Lisinopril | Direct-acting ACE inhibitor |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0